molecular formula C8H4Br2ClFO B12975579 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone

2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone

Cat. No.: B12975579
M. Wt: 330.37 g/mol
InChI Key: PGEXYCRYRNJKQF-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone is a halogenated aromatic ketone characterized by a bromine atom at the α-carbon and a polyhalogenated phenyl ring (4-bromo, 5-chloro, and 2-fluoro substituents). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is influenced by the electron-withdrawing effects of the halogens, which activate the ketone for nucleophilic substitution or condensation reactions .

Properties

Molecular Formula

C8H4Br2ClFO

Molecular Weight

330.37 g/mol

IUPAC Name

2-bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone

InChI

InChI=1S/C8H4Br2ClFO/c9-3-8(13)4-1-6(11)5(10)2-7(4)12/h1-2H,3H2

InChI Key

PGEXYCRYRNJKQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(4-bromo-5-chloro-2-fluorophenyl)ethanone using bromine in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl ethanones, while oxidation and reduction reactions produce carboxylic acids and alcohols, respectively.

Scientific Research Applications

2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s uniqueness arises from its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name (CAS No.) Substituents Molecular Weight Key Properties/Applications
Target Compound 4-Br, 5-Cl, 2-F Not explicitly provided High halogen density; likely low solubility in polar solvents; potential for multi-step substitution reactions
2-Bromo-1-(4-chloro-2-fluoro-5-methylphenyl)ethanone (338982-26-6) 4-Cl, 2-F, 5-Me 293.55 Methyl group enhances lipophilicity; used in drug intermediate synthesis
2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone (1192313-64-6) 3-Cl, 2-F 247.48 Simpler substitution; higher solubility in organic solvents
2-Bromo-1-(2,4-dichlorophenyl)ethanone (N/A) 2-Cl, 4-Cl 268.92 Dichloro substitution favors electrophilic aromatic substitution; industrial intermediate
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone (N/A) Thiophene with NO₂ 274.12 Electron-deficient aryl group directs reactivity in SRN1 mechanisms
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone (343-04-4) 5-F, 2-OMe 259.07 Methoxy group donates electrons; alters reaction pathways

Physical Properties and Toxicity

  • Density: Analogous brominated compounds (e.g., 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone) exhibit high densities (~1.914 g/cm³), suggesting a compact crystalline structure .
  • Toxicity: Brominated ketones often decompose into toxic HBr, HCl, or HF vapors. The target compound’s multi-halogenated structure may pose higher toxicity risks compared to mono- or dihalogenated analogs .

Key Research Findings

Electronic Effects : Fluorine’s strong electron-withdrawing nature in the 2-position directs electrophilic substitution to the 4- and 5-positions, enabling regioselective modifications .

Industrial Relevance: Brominated analogs are critical in synthesizing antidiabetic benzenesulfonamides (e.g., via condensation with aminothiazoles) .

Crystallography : Halogenated ketones are often analyzed using SHELX programs for crystal structure determination, which is vital for understanding reactivity .

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